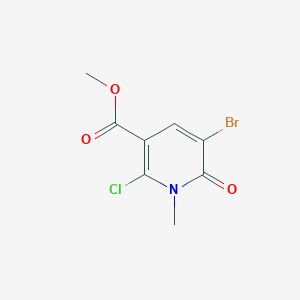

Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Descripción general

Descripción

“Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate” is a chemical compound with the CAS Number: 869357-63-1 . It has a molecular weight of 280.51 . The compound is stored in an inert atmosphere at 2-8°C . It is a solid substance .

Molecular Structure Analysis

The IUPAC name for this compound is methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate . The InChI code for this compound is 1S/C8H7BrClNO3/c1-11-6(10)4(8(13)14-2)3-5(9)7(11)12/h3H,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is involved in the synthesis of various novel compounds with potential scientific applications. For instance, it plays a role in the solvent and copper ion-induced synthesis of pyridyl–pyrazole-3-one derivatives. These compounds, characterized by techniques like X-ray single-crystal diffraction, NMR, and ESI-MS, demonstrate selective cytotoxicity against certain tumor cell lines without affecting normal human liver cells, suggesting potential in cancer research (Q. Huang et al., 2017).

Organic Synthesis

In the field of organic chemistry, this compound is used in the efficient synthesis of related pyridine derivatives. These derivatives are of interest due to their potential applications in medicinal chemistry, particularly as they relate to the synthesis of receptor antagonists (Y. Hirokawa et al., 2000).

Coordination Chemistry

The compound has been utilized in coordination chemistry, specifically in the preparation of heteroditopic ligands for binding metal salts. This application is significant in both organic and coordination chemistry, showcasing its versatility in creating complex molecular structures (Qiang Wang et al., 2006).

Catalysis and Reactions

This chemical also finds use in catalytic processes and reactions. For example, it's involved in the selective amination of polyhalopyridines, demonstrating high efficiency and selectivity in these chemical transformations (Jianguo Ji et al., 2003).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, and causes serious eye irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and if in eyes, rinsing cautiously with water for several minutes .

Mecanismo De Acción

Target of Action

The primary targets of Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is believed to interact with its targets through a mechanism that involves the formation of a free radical .

Pharmacokinetics

The pharmacokinetic properties of Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate are as follows :

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to store the compound in an inert atmosphere at 2-8°C to maintain its stability

Propiedades

IUPAC Name |

methyl 5-bromo-2-chloro-1-methyl-6-oxopyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO3/c1-11-6(10)4(8(13)14-2)3-5(9)7(11)12/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYLZPYDLUUPCMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=C(C1=O)Br)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-allyl-N-(sec-butyl)-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2875929.png)

![2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2875933.png)

![5-[(E)-(4-ethoxyphenyl)methylidene]-3-methyl-1,3-thiazolane-2,4-dione](/img/structure/B2875937.png)

![2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2875938.png)

![3,6-dichloro-N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2875944.png)

![2-Chloro-1-[3-(1H-indol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2875949.png)

![2-(4-((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)phenyl)-N-(2-methoxyethyl)acetamide](/img/structure/B2875950.png)